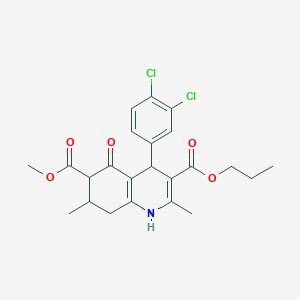
4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a thiol derivative of triazole and is widely used in biochemical and physiological studies.
Wirkmechanismus
The compound binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity. This results in the destabilization of the client proteins and leads to their degradation via the proteasome pathway. The inhibition of Hsp90 by 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to induce the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The compound has been shown to induce the degradation of various client proteins of Hsp90, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells and has, therefore, been considered as a potential anticancer agent. The compound has also been shown to induce the degradation of mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to the restoration of its function in cystic fibrosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency and specificity towards Hsp90. The compound has been extensively studied and has been shown to have a low toxicity profile. The limitations of using the compound include its low solubility in water, which can limit its application in certain experiments. The compound can also be unstable in certain solvents, which can lead to the formation of impurities.
Zukünftige Richtungen
The future directions for the use of 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol include its further optimization as an anticancer agent. The compound can be used in combination with other chemotherapeutic agents to improve its efficacy. The compound can also be used in the study of the role of Hsp90 in various cellular processes, such as protein folding and degradation. The compound can also be used in the study of other chaperone proteins and their role in various diseases.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively used in scientific research as a potent inhibitor of the enzyme Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells and is, therefore, a promising target for cancer therapy. 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has also been used as a tool compound in the study of the role of Hsp90 in the regulation of various cellular processes.
Eigenschaften
IUPAC Name |
4-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3S/c1-5-12-13-9(15)14(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYILMGMKXSQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-acetyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4687393.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4687396.png)

![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4687420.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4687437.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4687440.png)


![methyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4687454.png)
![methyl 2-[(2-bromobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4687457.png)


![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4687478.png)